

# An In-depth Technical Guide to Benzyl 3-hydroxypropionate (CAS: 14464-10-9)

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## Compound of Interest

Compound Name: Benzyl 3-hydroxypropionate

Cat. No.: B030867

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-hydroxypropionate**, a compound of interest in synthetic chemistry and potentially relevant to the study of drug metabolism. This document details its physicochemical properties, outlines a representative synthetic protocol, presents its spectroscopic data, and clarifies its relationship to the metabolism of the chemotherapeutic agent cyclophosphamide.

## Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for **Benzyl 3-hydroxypropionate** is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	14464-10-9	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[3][1]
Molecular Weight	180.20 g/mol	[3][1]
Appearance	Colorless to Pale Yellow Oil	[4]
Boiling Point	315.5 °C at 760 mmHg	[3]
Density	1.153 g/cm <sup>3</sup>	[3]
Refractive Index	1.531	[3]
Flash Point	136.5 °C	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[4]
Storage	Sealed in dry, 2-8°C	[4]
Hazard Statements	H302, H315, H319, H332, H335	[4]
Precautionary Statements	P261, P280, P305+P351+P338	[4]

## Synthesis of Benzyl 3-hydroxypropionate: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Benzyl 3-hydroxypropionate** is not readily available in the reviewed literature, a standard Fischer-Speier esterification procedure can be employed. The following is a representative protocol based on the synthesis of similar benzyl esters.

Reaction Scheme:

Figure 1. Fischer-Speier esterification of 3-hydroxypropionic acid.

Materials:

- 3-Hydroxypropionic acid
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Column chromatography setup

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.
- **Esterification:** Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being azeotropically removed.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Benzyl 3-hydroxypropionate**.

## Spectroscopic Data and Analysis

Detailed experimental spectra for **Benzyl 3-hydroxypropionate** are not widely published. The following tables provide predicted and expected spectroscopic data based on the analysis of similar compounds.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Phenyl-H
~5.15	s	2H	-CH <sub>2</sub> -Ph
~4.20	t	2H	-O-CH <sub>2</sub> -
~3.80	t	2H	HO-CH <sub>2</sub> -
~2.60	s (broad)	1H	-OH

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	C=O
~136	Phenyl-C (quaternary)
~128.5	Phenyl-CH
~128.0	Phenyl-CH
~127.8	Phenyl-CH
~66	-CH <sub>2</sub> -Ph
~60	-O-CH <sub>2</sub> -
~38	HO-CH <sub>2</sub> -

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (hydroxyl)

## Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 180. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage adjacent to the carbonyl and hydroxyl groups.

## Role in the Context of Cyclophosphamide Metabolism

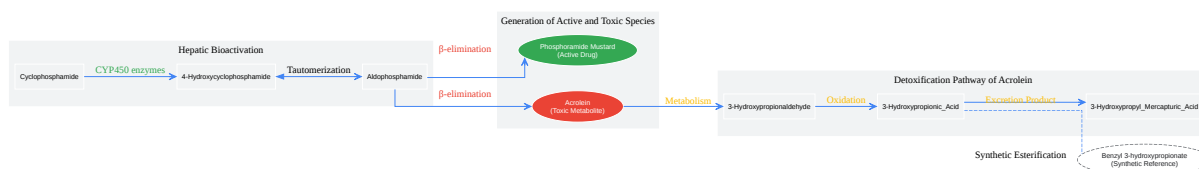
Initial suggestions that **Benzyl 3-hydroxypropionate** is an intermediate in the production of cyclophosphamide metabolites appear to be a misinterpretation. A thorough review of the metabolic pathway of cyclophosphamide indicates that this specific benzyl ester is not a direct metabolite.

Cyclophosphamide is a prodrug that undergoes hepatic bioactivation. The key steps are:

- Activation: Cytochrome P450 enzymes (primarily CYP2B6, CYP2C9, and CYP3A4) hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[\[3\]\[1\]\[2\]](#)
- Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[\[3\]\[1\]\[2\]](#)
- Generation of Active and Toxic Metabolites: Aldophosphamide undergoes spontaneous  $\beta$ -elimination to yield the therapeutically active DNA alkylating agent, phosphoramidate mustard, and the toxic byproduct, acrolein.[\[3\]\[1\]\[2\]](#)

- Detoxification of Acrolein: Acrolein is a highly reactive and toxic aldehyde. It is detoxified through conjugation with glutathione and subsequent metabolism. This pathway can lead to the formation of 3-hydroxypropionaldehyde, which can be further oxidized to 3-hydroxypropionic acid. This acid is then excreted, often as 3-hydroxypropyl mercapturic acid. [5]

Therefore, while 3-hydroxypropionic acid is a downstream metabolite of the toxic acrolein component of cyclophosphamide metabolism, **Benzyl 3-hydroxypropionate** is a synthetic derivative and not a naturally occurring metabolite in this pathway. Its relevance to drug development professionals may lie in its use as a reference standard for analytical methods aimed at quantifying 3-hydroxypropionic acid as a biomarker of acrolein exposure following cyclophosphamide administration.



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